

The Chemistry and Application of ¹⁸F-AV-45 (Florbetapir): A Technical Guide

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Compound of Interest		
Compound Name:	AF-45	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

¹⁸F-AV-45, also known as Florbetapir (¹⁸F) and marketed under the brand name Amyvid, is a fluorine-18 radiolabeled positron emission tomography (PET) imaging agent. It is a crucial tool in the evaluation of Alzheimer's disease and other causes of cognitive decline. This technical guide provides an in-depth overview of the chemical structure, synthesis, and application of ¹⁸F-AV-45, tailored for professionals in research and drug development.

Chemical Structure

¹⁸F-AV-45 is a derivative of stilbene.[1] Its chemical structure consists of a substituted pyridine ring linked to a 2-(4-methylaminophenyl)vinyl group. The fluorine-18 radioisotope is incorporated into a polyethylene glycol (PEG)-like chain, specifically a 2-(2-(2-fluoroethoxy)ethoxy)ethoxy group, attached to the pyridine ring.[1] This design allows the molecule to be sufficiently lipophilic to cross the blood-brain barrier while also possessing favorable pharmacokinetic properties for PET imaging.

The IUPAC name for 18 F-AV-45 is 4-[(E)-2-[6-[2-[2-(2-[18 F]fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]vinyl]-N-methylaniline. Its molecular formula is $C_{20}H_{25}^{18}$ FN₂O₃.

Mechanism of Action



 18 F-AV-45 is designed to bind with high affinity and specificity to β-amyloid (Aβ) plaques, which are a pathological hallmark of Alzheimer's disease.[1][2] The planar structure of the stilbene-like core allows it to intercalate between the β-sheets of aggregated Aβ fibrils. The presence of the fluorine-18 radioisotope enables the detection of these plaques using PET imaging. A positive 18 F-AV-45 PET scan, indicating the presence of moderate to frequent Aβ plaques, is a key piece of information in the diagnostic workup for cognitive impairment.

Quantitative Data Summary

The following tables summarize key quantitative data for ¹⁸F-AV-45, compiled from various preclinical and clinical studies.

Table 1: Binding Affinity for β-Amyloid Plaques

Parameter	Value	Species/Tissue	Reference
Dissociation Constant (Kd)	3.72 ± 0.30 nM	Human AD Brain Homogenates	[1][2]
Dissociation Constant (Kd)	3.7 ± 0.3 nmol/L	Human AD Brain Tissue	[3]
Inhibition Constant (Ki)	2.87 ± 0.17 nM	Human AD Brain Homogenates	[1]
Inhibition Constant (Ki)	4.02 ± 0.22 nM	Not Specified	[4]
Inhibition Constant (Ki)	7.52 nM	Aβ Aggregates	[5]
Maximum Binding Capacity (Bmax)	8800 ± 1600 fmol/mg protein	Human AD Brain Tissue	[3]

Table 2: Radiosynthesis and Quality Control



Parameter	Value	Notes	Reference
Radiochemical Yield	10% - 30% (decay corrected)	Automated Synthesis	
Radiochemical Yield	14.2% ± 2.7%	Automated Synthesis	_
Radiochemical Yield	33.6 ± 5.2% (not decay corrected)	Automated Synthesis	[6]
Radiochemical Purity	> 95%	HPLC	[6]
Specific Activity	>37,000–185,000 MBq/mmol	At end of synthesis	
Synthesis Time	~50 - 60 minutes	Automated Modules	[6]

Table 3: Pharmacokinetics

Parameter	Value	Species	Notes	Reference
Brain Uptake (2 min)	6.8% injected dose/g	Mouse	Rapid initial uptake	[3]
Brain Uptake (60 min)	1.9% injected dose/g	Mouse	Rapid washout from normal brain	[3]
Blood Clearance	< 5% of injected 18F in blood by 20 min	Human	Rapid clearance from circulation	
Effective Dose	7 mSv	Human	For a 370 MBq (10 mCi) dose	[3][7]

Experimental Protocols Automated Radiosynthesis of ¹⁸F-AV-45

The synthesis of ¹⁸F-AV-45 is typically performed using an automated radiosynthesis module. The general procedure involves a two-step process:



- 18F-Fluorination: The precursor, a tosylate-protected derivative of AV-45, is reacted with [18F]fluoride. The reaction is a nucleophilic substitution carried out in an anhydrous solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 120°C) for approximately 10 minutes.
- Deprotection: The protecting group (e.g., a Boc group) on the amine is removed by acid hydrolysis, typically using hydrochloric acid at a high temperature (e.g., 120°C) for about 5 minutes.
- Purification: The crude reaction mixture is then purified, most commonly using solid-phase extraction (SPE) with a C18 cartridge or by high-performance liquid chromatography (HPLC). The final product is formulated in a physiologically compatible solution for intravenous injection.

In Vitro Autoradiography

This technique is used to visualize the binding of 18 F-AV-45 to β -amyloid plaques in postmortem brain tissue sections.

- Tissue Preparation: Frozen brain sections (e.g., 20 μm thick) from Alzheimer's disease patients and healthy controls are used.
- Incubation: The sections are incubated with a solution containing ¹⁸F-AV-45 (e.g., 0.3 nM in 40% ethanol) for 1 hour at room temperature.[1][8]
- Washing: To remove non-specifically bound tracer, the sections are washed in a series of solutions, which may include saturated lithium carbonate in 40% ethanol, followed by 40% ethanol and a final rinse with water.[1][8]
- Imaging: The dried sections are exposed to a phosphor imaging plate or autoradiography film for a sufficient duration (e.g., 12-18 hours) to detect the radioactive signal.[1][8]

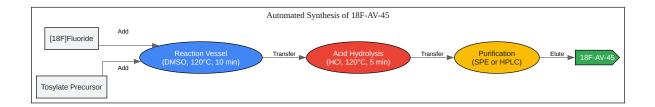
PET Imaging Protocol

Clinical PET imaging with 18 F-AV-45 is performed to assess β -amyloid plaque density in the brains of patients with cognitive impairment.



- Dose Administration: A single intravenous bolus of 370 MBq (10 mCi) of ¹⁸F-AV-45 is administered to the patient.[7][9]
- Uptake Period: There is a waiting period of 30 to 50 minutes after injection to allow for the tracer to distribute in the brain and for unbound tracer to clear from the bloodstream.[7][9]
- Image Acquisition: A 10-minute PET scan of the brain is acquired.[7][9] The patient is positioned supine with the head centered in the scanner's field of view.
- Image Analysis: The resulting PET images are visually interpreted by trained readers. A positive scan is characterized by a loss of contrast between gray and white matter in at least two cortical regions, indicating significant ¹⁸F-AV-45 retention and, therefore, a moderate to frequent density of β-amyloid plaques.

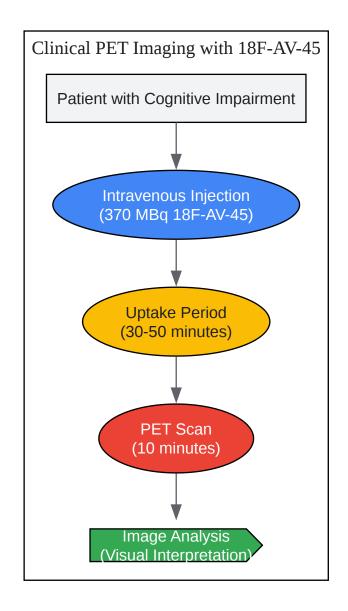
Visualizations



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Caption: Automated radiosynthesis workflow for ¹⁸F-AV-45.





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Caption: Clinical workflow for ¹⁸F-AV-45 PET imaging.

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